

# Penicillin G potassium pharmacokinetics and metabolism

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Penicillin G Potassium

CAS No.: 113-98-4

Cat. No.: S001851

[Get Quote](#)

## Pharmacokinetic Parameters & Metabolism

**Penicillin G Potassium** is a beta-lactam antibiotic with bactericidal activity achieved by inhibiting the biosynthesis of cell wall peptidoglycan [1]. Its pharmacokinetics are best described by a **one-compartment model** [2].

The table below summarizes the core quantitative pharmacokinetic data:

| Parameter                           | Value / Description                           | Conditions / Notes                                                                                            |
|-------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Protein Binding                     | 45% - 68% [3]                                 | Primarily to albumin.                                                                                         |
| Volume of Distribution (Vd)         | 28.9 L (Population Estimate) [2]              | Distributes mainly into extracellular fluid; highest levels in kidneys [4] [1].                               |
| Clearance (CL)                      | $CL (L/h) = 0.21 \times CL_{cr} (mL/min)$ [2] | Renal clearance predominates; correlates directly with creatinine clearance.                                  |
| Elimination Half-Life ( $t_{1/2}$ ) | ~42 minutes (31-50 min) [1]                   | Intravenous, adults with normal renal function. Prolonged in renal impairment (up to 20 hours in anuria) [1]. |

| Parameter                        | Value / Description                                                                         | Conditions / Notes                            |
|----------------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------|
| <b>Primary Elimination Route</b> | Renal, via glomerular filtration and active tubular secretion [4] [1].                      | 60-85% excreted unchanged in urine [1].       |
| <b>Non-Renal Clearance</b>       | Hepatic metabolism and minimal biliary excretion [1].                                       | Becomes more significant in renal impairment. |
| <b>Bioavailability</b>           | Not applicable for IV/IM administration; destroyed by gastric acid if taken orally [4] [5]. |                                               |
| <b>Key Metabolites</b>           | Minimally hepatically metabolized [4].                                                      | Excreted predominantly as unchanged drug.     |

Administration route significantly impacts concentration profiles, as shown in the following table comparing key parameters:

| Parameter                       | Intravenous (IV)                                                                | Intramuscular (IM)                                  |
|---------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------|
| <b>Absorption</b>               | Immediate                                                                       | Rapid absorption, but slower than IV [1]            |
| <b>Peak Serum Concentration</b> | Very high, immediate post-infusion (e.g., 400 mcg/mL after 5 million units) [1] | High but transient [1]                              |
| <b>Dosing Frequency</b>         | Frequent (e.g., every 4-6 hours) or continuous infusion [6] [2]                 | Less frequent than IV (e.g., every 12-24 hours) [5] |

## Pharmacokinetic Variability and Dosing Implications

Several patient-specific factors necessitate dose adjustments to achieve therapeutic targets and avoid toxicity.

- **Renal Function:** This is the most critical factor. Creatinine clearance (CL<sub>Cr</sub>) is a direct predictor of penicillin G clearance [2]. Dosage must be reduced in severe renal impairment, and dosing in anuric patients may require extended intervals up to 20 hours [1].

- **Hepatic Impairment and Hypoalbuminemia:** Hepatic cirrhosis can reduce non-renal clearance and significantly prolong half-life, especially when combined with renal impairment [1] [3]. Although penicillin G is moderately protein-bound (45-68%), **hypoalbuminemia** can alter its pharmacokinetics. One study found that low albumin levels were significantly correlated with higher penicillin concentrations mid-dosing interval, suggesting an increase in the unbound fraction [3].
- **Other Factors:** **Age** affects elimination, with a longer half-life in neonates and infants (up to 3.2 hours) and the elderly due to reduced renal function [4] [1]. **Pregnancy** increases drug elimination, requiring dose adjustment [4]. The **inflammatory state** can enhance penetration into sites like the cerebrospinal fluid (CSF) and pericardium [1].

For serious infections like infective endocarditis, a time-dependent killing profile is targeted. A pharmacokinetic-pharmacodynamic (PK-PD) target of **C<sub>min</sub>/MIC ratio  $\geq 60$**  has been associated with clinical success [2]. Monte Carlo simulations suggest that for patients with normal renal function, a **continuous IV infusion of 1 million units per hour** may be necessary to achieve this target for pathogens with MICs of 0.06-0.12 mg/L [2].

## Experimental Protocols for PK Analysis

For researchers conducting pharmacokinetic studies, here are detailed methodologies for key assays.

### Protocol 1: Population Pharmacokinetic Modeling

This protocol outlines the workflow for a population PK (PopPK) analysis, which identifies and quantifies sources of variability in drug concentrations [2].



[Click to download full resolution via product page](#)

*Population pharmacokinetic modeling workflow for Penicillin G.*

#### Key Steps and Specifications [2]:

- **Structural Model:** A one-compartment model with first-order elimination is typically used.
- **Parameter Estimation:** Use a nonlinear mixed-effects modeling program (e.g., NONMEM). The First-Order Conditional Estimation (FOCE) method is applied.

- **Covariate Model:** Test continuous covariates (CLcr, age, weight, albumin) on CL and Vd using equations like:  $CL (L/h) = \theta_1 \times CLcr (mL/min)$ .
- **Model Evaluation:** Validate with goodness-of-fit plots (observed vs. predicted concentrations) and bootstrap analysis (e.g., 200 replicates) to assess robustness.
- **Dosing Regimen Optimization:** Perform Monte Carlo simulations (e.g., 1000 virtual patients) to calculate the probability of target attainment (PTA) for various dosing regimens.

## Protocol 2: HPLC Assay for Serum Concentration

This high-performance liquid chromatography (HPLC) method is used to determine penicillin G levels in biological samples [2].

### Procedure:

- **Sample Preparation:** Add 500  $\mu$ L of methanol to 200  $\mu$ L of serum.
- **Extraction:** Vortex the mixture immediately for 30 seconds.
- **Centrifugation:** Centrifuge at 15,000 rpm for 5 minutes at room temperature.
- **Filtration:** Filter the supernatant.
- **Chromatographic Conditions:**
  - **Mobile Phase:** Acetonitrile and 50 mM potassium phosphate buffer (1:1, v/v), adjusted to pH 5.0.
  - **Flow Rate:** 0.8 mL/min.
  - **Injection Volume:** 20  $\mu$ L.
- **Detection:** The lower limit of detection for this method is 0.5  $\mu$ g/mL, with intra- and inter-assay coefficients of variation less than 10% [2].

## Key Takeaways for Professionals

- **Renal function is the primary driver of variability** - dosing must be individualized based on CLcr.
- **Consider hepatic function and albumin status** in critically ill patients, as they can significantly alter PK.
- **For severe infections**, continuous IV infusion may be necessary to achieve aggressive PK/PD targets like a  $C_{min}/MIC \geq 60$ .
- **The short half-life in patients with normal renal function** necessitates frequent dosing or continuous infusion to maintain therapeutic concentrations.

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. PFIZERPEN - (Penicillin G Potassium for Injection, USP) [[labeling.pfizer.com](http://labeling.pfizer.com)]
2. Population pharmacokinetic analysis and dosing regimen ... [[jphcs.biomedcentral.com](http://jphcs.biomedcentral.com)]
3. Effect of hypoalbuminemia on drug pharmacokinetics [[frontiersin.org](http://frontiersin.org)]
4. Penicillin - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
5. Penicillin G Potassium - an overview [[sciencedirect.com](http://sciencedirect.com)]
6. , Penicillin Sodium Monograph... - Drugs.com G Potassium Penicillin G [[drugs.com](http://drugs.com)]

To cite this document: Smolecule. [Penicillin G potassium pharmacokinetics and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001851#penicillin-g-potassium-pharmacokinetics-and-metabolism>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)